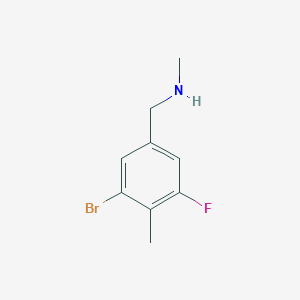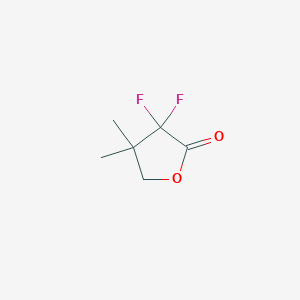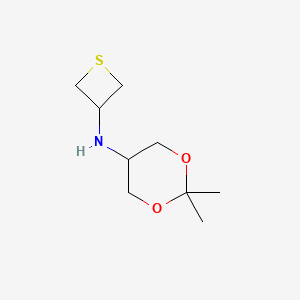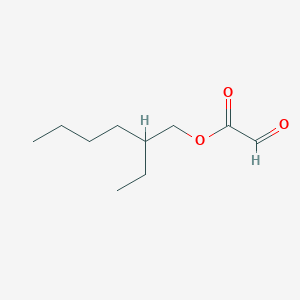
2-Ethylhexyl 2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2-oxoacetate is an organic compound with the molecular formula C10H18O3. It is an ester derived from 2-ethylhexanol and acetic acid. This compound is known for its use as a solvent in various industrial applications due to its favorable physical and chemical properties, such as low volatility and good solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2-oxoacetate is typically synthesized through an esterification reaction between 2-ethylhexanol and acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The general reaction conditions include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Reaction Time: 4-6 hours
Removal of Water: Continuous removal of water to drive the reaction to completion
The reaction can be represented as follows:
2-Ethylhexanol+Acetic AcidCatalyst2-Ethylhexyl 2-oxoacetate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous reactor where the reactants are fed continuously, and the product is removed to maintain a steady state. The use of a distillation column helps in the separation of the ester from the reaction mixture, ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2-oxoacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 2-ethylhexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other
Properties
Molecular Formula |
C10H18O3 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-ethylhexyl 2-oxoacetate |
InChI |
InChI=1S/C10H18O3/c1-3-5-6-9(4-2)8-13-10(12)7-11/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
GZFNIAHQXZWIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



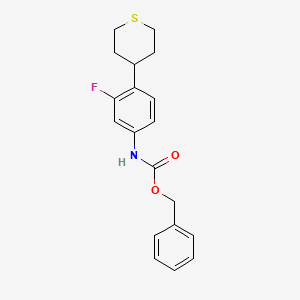
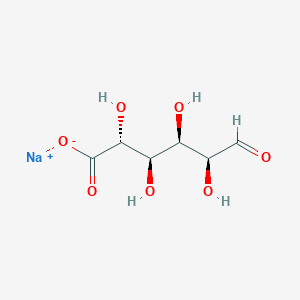
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
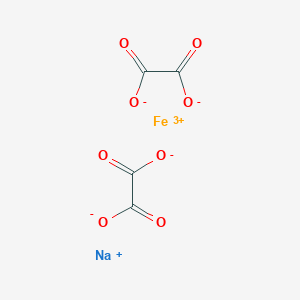
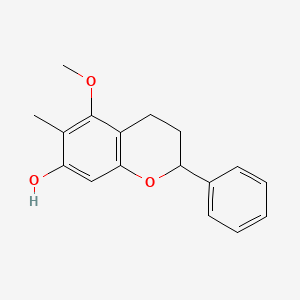
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
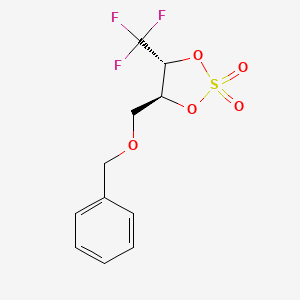
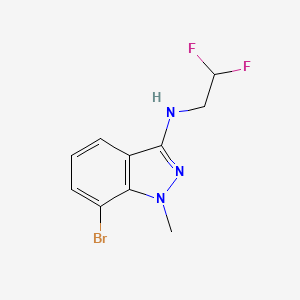
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
